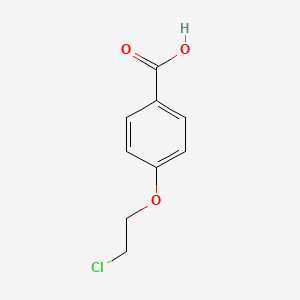
4-(2-Chloroethoxy)benzoic acid
Cat. No. B8779992
Key on ui cas rn:
65136-51-8
M. Wt: 200.62 g/mol
InChI Key: YKBCUDCQUOHPPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06756388B1
Procedure details


To methyl 4-(2-Chloroethoxy)-benzoic acid (11.8 gm, 53.5 mmol) dissolved in 118 mL of methanol was added 2N KOH (35mL, 1.3 equiv.) and the resulting solution was heated at 50° C. for 24 hrs. The reaction was cooled to room temperature and the methanol evaporated off. The residue was diluted with water and extracted once with ethyl acetate. The aqueous layer was then acidified with 6N HCl and a precipitate formed which was filtered off, washed well with water, and pumped dry under vacuum to yield 10 gm of the title compound.
Name
methyl 4-(2-Chloroethoxy)-benzoic acid
Quantity
11.8 g
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
C[C:2]1[CH:10]=[C:9]([O:11][CH2:12][CH2:13][Cl:14])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[OH-].[K+]>CO>[Cl:14][CH2:13][CH2:12][O:11][C:9]1[CH:10]=[CH:2][C:3]([C:4]([OH:6])=[O:5])=[CH:7][CH:8]=1 |f:1.2|
|
Inputs


Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was cooled to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the methanol evaporated off
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue was diluted with water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted once with ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a precipitate formed which
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed well with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
pumped dry under vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCCOC1=CC=C(C(=O)O)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10 g | |
| YIELD: CALCULATEDPERCENTYIELD | 93.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
